molecular formula C22H23N3O4 B10995873 Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate

Cat. No.: B10995873
M. Wt: 393.4 g/mol
InChI Key: OYMCLVPXWUQPFS-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a phthalazinone moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl with 4-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Uniqueness

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalazinone moiety, in particular, is not commonly found in similar compounds, making it a valuable subject for further research .

Biological Activity

Methyl 4-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{20}H_{24}N_{2}O_{4} and a molecular weight of approximately 393.4 g/mol. Its structure features a phthalazinone moiety linked to an acetylamino group and a benzoate group, which may enhance its solubility and bioavailability compared to other compounds in its class.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : The structural components of the compound suggest potential efficacy against bacterial and fungal pathogens.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Interaction studies suggest that the compound may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions such as cancer and inflammation.

Interaction Studies

Research into the binding affinity of this compound with biological targets has shown promising results. For instance, preliminary data indicate interactions with proteins that play crucial roles in disease mechanisms. Further studies are needed to elucidate these interactions fully.

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparisons with other similar compounds. Below is a table summarizing the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
PhthalazineContains a phthalazine coreAntimicrobial, anticancer
1-AcetylphthalazineAcetylated phthalazineAnticancer
4-Oxo-phthalazineOxidized phthalazine derivativeAntimicrobial

The distinct substitution patterns on both the phthalazine ring and the benzoate moiety of this compound may lead to novel biological activities not observed in structurally related compounds.

Synthesis of this compound

The synthesis typically involves multiple steps requiring precise control over reaction conditions to ensure high yields and purity. Key steps include:

  • Formation of the Phthalazinone Moiety : This involves the condensation of appropriate precursors under acidic or basic conditions.
  • Acetylation : The introduction of the acetyl group is critical for enhancing biological activity.
  • Esterification : The final step involves the formation of the methyl ester, which is essential for solubility and bioavailability.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[[2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H23N3O4/c1-14(2)13-25-21(27)18-7-5-4-6-17(18)19(24-25)12-20(26)23-16-10-8-15(9-11-16)22(28)29-3/h4-11,14H,12-13H2,1-3H3,(H,23,26)

InChI Key

OYMCLVPXWUQPFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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